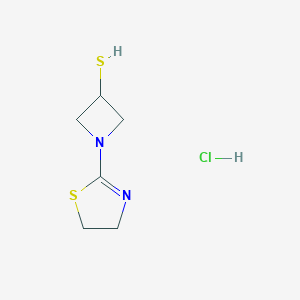

1-(4,5-Dihydrothiazol-2-yl)azetidine-3-thiol hydrochloride

Description

BenchChem offers high-quality 1-(4,5-Dihydrothiazol-2-yl)azetidine-3-thiol hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4,5-Dihydrothiazol-2-yl)azetidine-3-thiol hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

1-(4,5-dihydro-1,3-thiazol-2-yl)azetidine-3-thiol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2S2.ClH/c9-5-3-8(4-5)6-7-1-2-10-6;/h5,9H,1-4H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLQPQHGYHHHITD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(=N1)N2CC(C2)S.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClN2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30475000 | |

| Record name | 1-(4,5-Dihydro-1,3-thiazol-2-yl)azetidine-3-thiol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30475000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179337-57-6 | |

| Record name | 1-(4,5-Dihydro-1,3-thiazol-2-yl)azetidine-3-thiol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30475000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"1-(4,5-Dihydrothiazol-2-yl)azetidine-3-thiol hydrochloride" properties

An In-depth Technical Guide to 1-(4,5-Dihydrothiazol-2-yl)azetidine-3-thiol hydrochloride

Abstract: This technical guide provides a comprehensive overview of 1-(4,5-Dihydrothiazol-2-yl)azetidine-3-thiol hydrochloride (CAS No. 179337-57-6), a pivotal intermediate in the synthesis of advanced carbapenem antibiotics, notably Tebipenem.[1][2] This document details the compound's physicochemical properties, provides a validated multi-step synthesis protocol with mechanistic insights, and outlines robust analytical methods for structural elucidation and quality control. Furthermore, it explores the compound's chemical reactivity, safe handling procedures, and its critical role in pharmaceutical development. This guide is intended for researchers, chemists, and drug development professionals engaged in medicinal chemistry and process development.

Introduction and Strategic Importance

1-(4,5-Dihydrothiazol-2-yl)azetidine-3-thiol hydrochloride is a specialized heterocyclic building block. Its structure is a composite of three key functional motifs, each contributing to its unique chemical profile and utility:

-

Azetidine Ring: A strained four-membered nitrogen heterocycle. This ring system is a valuable scaffold in medicinal chemistry, but its inherent ring strain makes it susceptible to controlled ring-opening reactions, providing a reactive handle for further molecular elaboration.[3]

-

Dihydrothiazole (Thiazoline) Ring: A five-membered sulfur and nitrogen-containing heterocycle. This moiety is present in numerous biologically active compounds and pharmaceuticals, recognized for its role in molecular recognition and potential antimicrobial properties.[4]

-

Thiol Group (-SH): A highly nucleophilic functional group that is central to the compound's primary application. It serves as the key nucleophile for coupling with the carbapenem core in antibiotic synthesis.[5]

The principal application of this compound is as the C3 position side chain for the oral carbapenem antibiotic Tebipenem (formerly L-084).[6][7] The successful synthesis and purification of this thiol intermediate are critical steps that directly impact the yield and purity of the final active pharmaceutical ingredient (API).

Physicochemical and Safety Profile

A thorough understanding of the compound's properties is essential for its effective use in research and development.

Physical and Chemical Properties

| Property | Value | Source(s) |

| CAS Number | 179337-57-6 | [2] |

| Molecular Formula | C₆H₁₁ClN₂S₂ | [8] |

| Molecular Weight | 210.75 g/mol | [2] |

| IUPAC Name | 1-(4,5-dihydro-1,3-thiazol-2-yl)azetidine-3-thiol;hydrochloride | Smolecule[9] |

| Appearance | White to off-white crystalline solid | [8] |

| Melting Point | 134-136 °C | [2][8] |

| Solubility | Sparingly soluble in Chloroform, slightly soluble in Methanol. | [8] |

| Stability | Hygroscopic | [8] |

| Storage Conditions | Store at 2-8 °C under an inert atmosphere (e.g., Argon or Nitrogen). | [2][8] |

Safety and Handling Information

This compound must be handled with appropriate laboratory precautions. The following data is synthesized from supplier safety data sheets.

| Hazard Class | GHS Pictogram | Code & Statement | Source(s) |

| Acute Oral Toxicity | GHS07 (Exclamation Mark) | H302: Harmful if swallowed. | |

| Skin Irritation | GHS07 (Exclamation Mark) | H315: Causes skin irritation. | |

| Eye Irritation | GHS07 (Exclamation Mark) | H319: Causes serious eye irritation. | |

| Respiratory Irritation | GHS07 (Exclamation Mark) | H335: May cause respiratory irritation. |

Recommended Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Expert Handling Insight: Due to its hygroscopic nature and the presence of a reactive thiol group prone to oxidation, it is critical to handle this material under an inert atmosphere whenever possible. Use of a glovebox or Schlenk line techniques for weighing and transfer is highly recommended to prevent degradation and ensure reproducibility in reactions.

Synthesis and Purification Protocol

The synthesis of 1-(4,5-Dihydrothiazol-2-yl)azetidine-3-thiol hydrochloride is a multi-step process. The following protocol is a representative procedure derived from methodologies outlined in the chemical literature, including patent filings for the synthesis of Tebipenem intermediates.[6][7][10]

Synthetic Workflow Diagram

Caption: Multi-step synthesis of the target thiol hydrochloride.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 1-(4,5-Dihydrothiazol-2-yl)azetidin-3-ol (Intermediate 1)

-

Rationale: This step constructs the core framework by coupling the two heterocyclic rings. A base is required to deprotonate the azetidine hydrochloride and facilitate the nucleophilic attack on the 2-position of the dihydrothiazole, displacing the methylthio group.

-

Procedure:

-

To a stirred suspension of 3-hydroxyazetidine hydrochloride (1.0 eq) in a suitable solvent (e.g., ethanol), add a base such as triethylamine or potassium carbonate (2.5 eq).

-

Add 2-(methylthio)-4,5-dihydrothiazole (1.1 eq) to the mixture.

-

Heat the reaction mixture to reflux and monitor by TLC until the starting materials are consumed.

-

Cool the reaction, filter off any inorganic salts, and concentrate the filtrate under reduced pressure.

-

The crude product can be purified by column chromatography or used directly in the next step if purity is sufficient.

-

Step 2: Synthesis of 3-(Methylsulfonyloxy)-1-(4,5-dihydrothiazol-2-yl)azetidine (Intermediate 2)

-

Rationale: The hydroxyl group is a poor leaving group. Converting it to a mesylate ester via reaction with methanesulfonyl chloride (mesyl chloride) transforms it into an excellent leaving group, activating the C3 position for nucleophilic attack.

-

Procedure:

-

Dissolve Intermediate 1 (1.0 eq) in a dry, aprotic solvent (e.g., dichloromethane) and cool to 0 °C in an ice bath.

-

Add a non-nucleophilic base, such as triethylamine (1.5 eq).

-

Slowly add methanesulfonyl chloride (1.2 eq) dropwise, maintaining the temperature at 0 °C.

-

Allow the reaction to stir at 0 °C and then warm to room temperature. Monitor by TLC.

-

Upon completion, quench the reaction with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude mesylate.

-

Step 3: Synthesis of S-(1-(4,5-Dihydrothiazol-2-yl)azetidin-3-yl) ethanethioate (Intermediate 3)

-

Rationale: This is an S_N2 reaction where the thioacetate anion acts as a sulfur nucleophile, displacing the mesylate leaving group. Thioacetate is used as it is a stable, easily handled source of sulfur that can be readily deprotected in the final step.[7][10]

-

Procedure:

-

Dissolve the crude mesylate (Intermediate 2, 1.0 eq) in a polar aprotic solvent such as DMF or acetonitrile.

-

Add potassium thioacetate (1.5 eq) to the solution.

-

Heat the mixture (e.g., to 50-60 °C) and stir until the reaction is complete as indicated by TLC.

-

Cool the mixture, dilute with ethyl acetate, and wash several times with water to remove the solvent and inorganic byproducts.

-

Dry the organic phase and concentrate under vacuum. The resulting crude thioacetate can be purified via a specialized acid-base workup or column chromatography.[10]

-

Step 4: Hydrolysis to 1-(4,5-Dihydrothiazol-2-yl)azetidine-3-thiol hydrochloride (Final Product)

-

Rationale: Acid-catalyzed hydrolysis cleaves the thioester bond, liberating the free thiol. The use of hydrochloric acid serves both as the catalyst for hydrolysis and as the source of the chloride counter-ion to form the final, more stable hydrochloride salt.

-

Procedure:

-

Dissolve the purified thioacetate (Intermediate 3) in a solvent such as methanol or isopropanol.

-

Add concentrated hydrochloric acid (e.g., 6M HCl) and stir the mixture at room temperature or with gentle heating.

-

Monitor the deprotection. Upon completion, the product may precipitate from the solution.

-

Cool the mixture in an ice bath to maximize crystallization.

-

Collect the solid product by filtration, wash with a cold solvent (e.g., cold isopropanol or diethyl ether) to remove impurities, and dry under vacuum.

-

Structural Elucidation and Quality Control

Confirming the identity and purity of the final compound is paramount. A combination of spectroscopic and chromatographic techniques should be employed.

Analytical Workflow

Sources

- 1. 3-Azetidinethiol, 1-(4,5-dihydro-2-thiazolyl)-, Monohydrochloride CAS 179337-57-6 [homesunshinepharma.com]

- 2. Tebipenem side chain - Protheragen [protheragen.ai]

- 3. Scalable Thiol Reactivity Profiling Identifies Azetidinyl Oxadiazoles as Cysteine-targeting Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. CN103059028A - Preparation method of tebipenem pivoxil - Google Patents [patents.google.com]

- 6. CN104292222A - Novel synthetic method of tebipenem pivoxil side chain - Google Patents [patents.google.com]

- 7. Synthesis of the side chain of tebipenem pivoxil | Semantic Scholar [semanticscholar.org]

- 8. chembk.com [chembk.com]

- 9. Buy 1-(4,5-Dihydrothiazol-2-yl)azetidine-3-thiol hydrochloride | 179337-57-6 [smolecule.com]

- 10. CN112321582B - Synthesis of tebipenem side chain and refining method of intermediate - Google Patents [patents.google.com]

"1-(4,5-Dihydrothiazol-2-yl)azetidine-3-thiol hydrochloride" CAS 179337-57-6 information

An In-Depth Technical Guide to 1-(4,5-Dihydrothiazol-2-yl)azetidine-3-thiol hydrochloride (CAS 179337-57-6)

Authored by a Senior Application Scientist

This document provides a comprehensive technical overview of 1-(4,5-Dihydrothiazol-2-yl)azetidine-3-thiol hydrochloride, a pivotal chemical intermediate in modern pharmaceutical synthesis. It is intended for researchers, medicinal chemists, and drug development professionals, offering insights into its synthesis, properties, applications, and potential therapeutic avenues.

Executive Summary & Core Compound Identity

1-(4,5-Dihydrothiazol-2-yl)azetidine-3-thiol hydrochloride is a heterocyclic organic compound distinguished by its unique trifecta of functional moieties: a strained azetidine ring, a dihydrothiazole ring, and a reactive thiol group.[1] While holding potential for diverse applications in medicinal chemistry, its most prominent and well-documented role is as a critical starting material, or side chain, in the synthesis of Tebipenem.[2][3] Tebipenem is a broad-spectrum carbapenem antibiotic, and this specific intermediate is essential for constructing the final active pharmaceutical ingredient (API). Its hydrochloride salt form is employed to enhance stability and improve solubility in aqueous media, facilitating its use in subsequent reaction steps.[1]

Physicochemical & Structural Data

A compound's physical and chemical properties are foundational to its handling, reactivity, and application. The key characteristics of CAS 179337-57-6 are summarized below.

| Property | Value | Source(s) |

| CAS Number | 179337-57-6 | [2][4] |

| Molecular Formula | C₆H₁₁ClN₂S₂ | [1][2][4] |

| Molecular Weight | 210.75 g/mol | [1][4] |

| Appearance | White to Off-White Solid | [2] |

| Melting Point | 134-136 °C | [2] |

| Solubility | Sparingly soluble in Chloroform, Slightly soluble in Methanol | [2] |

| Storage Conditions | 2-8 °C under an inert atmosphere (e.g., Argon or Nitrogen) | [2] |

| InChI Key | WLQPQHGYHHHITD-UHFFFAOYSA-N | [5] |

Synthesis & Chemical Reactivity

The synthesis of this molecule is a multi-step process requiring precise control over reaction conditions. While specific proprietary methods may vary, the general synthetic logic involves the sequential construction of the heterocyclic systems.

Conceptual Synthesis Pathway

The formation of 1-(4,5-Dihydrothiazol-2-yl)azetidine-3-thiol hydrochloride can be conceptually broken down into three core transformations:[1]

-

Dihydrothiazole Ring Formation: This initial step typically involves the reaction of starting materials containing the requisite sulfur and nitrogen atoms to form the five-membered dihydrothiazole ring.

-

Azetidine Ring Construction: The pre-formed thiazole derivative is then coupled with reagents designed to build the four-membered azetidine ring onto the thiazole core.

-

Thiol Group Introduction: In the final key step, a thiolating agent is used to introduce the nucleophilic thiol (-SH) group at the 3-position of the azetidine ring, yielding the target molecule.

Figure 1: Conceptual workflow for the synthesis of the target compound.

Key Chemical Reactivity

The molecule's utility stems from the distinct reactivity of its functional groups:

-

Thiol Group (-SH): As a potent nucleophile, the thiol group is the primary site of reactivity. It readily participates in nucleophilic substitution and addition reactions, which is precisely the mechanism exploited in its coupling to the Tebipenem core.[1] It can also undergo oxidation to form disulfide bridges, a reaction that must be controlled during synthesis and storage.

-

Azetidine Ring: This four-membered ring is strained, making it susceptible to ring-opening reactions under certain conditions, although it is stable enough for its intended use as a synthetic intermediate.

-

Dihydrothiazole Ring: This moiety is relatively stable but contributes to the overall stereochemistry and electronic properties of the molecule, influencing its interaction with other reagents.

Primary Application: A Key Intermediate for Tebipenem

The principal industrial application of CAS 179337-57-6 is its role as a key side-chain intermediate in the synthesis of Tebipenem Pivoxil, an oral carbapenem antibiotic.[3] Tebipenem demonstrates excellent bactericidal activity, particularly against strains resistant to other β-lactam antibiotics.[3]

In the synthesis of Tebipenem, this thiol-containing molecule is coupled to the carbapenem core, forming a crucial thioether linkage. This side chain is instrumental in defining the antibiotic's spectrum of activity and pharmacokinetic profile.

Figure 2: Logical flow of incorporating the thiol intermediate into the Tebipenem API.

Analytical Characterization Protocol

Ensuring the purity and identity of this intermediate is critical for GMP (Good Manufacturing Practice) synthesis of the final drug product. A multi-faceted approach is required.

Standard Analytical Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure by analyzing the chemical shifts and coupling constants of the hydrogen and carbon atoms.[6]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the presence of key functional groups, such as the N-H, C-H, C=N, and the characteristic, though often weak, S-H stretch.[6]

-

Elemental Analysis: This technique verifies the percentage composition of Carbon, Hydrogen, Nitrogen, Chlorine, and Sulfur, confirming the molecular formula.[6]

Protocol: Purity Determination by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a standard quality control procedure for assessing the purity of a production batch.

-

Preparation of Mobile Phase:

-

Prepare Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.

-

Prepare Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.

-

Filter and degas both mobile phases thoroughly before use.

-

-

Standard Preparation:

-

Accurately weigh approximately 10 mg of the reference standard for 1-(4,5-Dihydrothiazol-2-yl)azetidine-3-thiol hydrochloride.

-

Dissolve in a 1:1 mixture of water and acetonitrile to a final concentration of 0.5 mg/mL. Sonicate briefly if necessary to ensure complete dissolution.

-

-

Sample Preparation:

-

Prepare the test sample from the synthesis batch using the same procedure as the standard preparation.

-

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Detector: UV at 220 nm.

-

Gradient Program:

-

0-2 min: 5% B

-

2-15 min: Linear gradient from 5% to 95% B

-

15-18 min: Hold at 95% B

-

18-19 min: Return to 5% B

-

19-25 min: Re-equilibration at 5% B

-

-

-

Data Analysis:

-

Integrate the peak areas of all components in the chromatogram.

-

Calculate the purity of the sample by dividing the peak area of the main component by the total area of all peaks and expressing the result as a percentage. The analysis serves as a crucial part of the quality control process in drug development.[7]

-

Exploratory Biological & Therapeutic Potential

While its primary use is as a synthetic building block, the inherent structural features of the molecule suggest potential for direct biological activity. Research into these areas is still preliminary.[1]

-

Antimicrobial Properties: The dihydrothiazole moiety is a known pharmacophore in various antimicrobial agents. Independent of its role in Tebipenem, the compound itself has shown effectiveness against some bacterial strains in initial studies.[1]

-

Antioxidant Activity: The thiol group can act as a reducing agent and scavenger of reactive oxygen species (ROS), suggesting a potential role as a protective agent against oxidative stress.[1]

-

Enzyme Inhibition: Thiols are known to interact with the cysteine residues in the active sites of various enzymes. This compound could, therefore, be explored as an inhibitor for specific enzyme targets.[1] The broader class of thiazole derivatives has been investigated for a range of therapeutic targets, including enzymes implicated in Alzheimer's disease.[8]

Figure 3: Potential direct biological activities of the title compound.

Safety, Handling, and Hazard Information

As with any active chemical reagent, proper safety protocols must be strictly followed. The compound is classified as an irritant.

GHS Hazard Summary

| Pictogram | Signal Word | Hazard Statements |

| Warning | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |

Source:

Laboratory Handling Protocol

-

Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical safety goggles when handling the solid or its solutions.

-

Ventilation: Handle the compound inside a certified chemical fume hood to avoid inhalation of dust, especially when weighing or transferring the solid.[2]

-

Spill Management: In case of a spill, decontaminate the area with an appropriate absorbent material. Avoid generating dust. Place waste in a sealed container for proper disposal.

-

First Aid (Eyes): If eye contact occurs, immediately flush with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.

-

First Aid (Skin): In case of skin contact, wash the affected area thoroughly with soap and water. Remove contaminated clothing.

-

Ingestion: If swallowed, rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.

Conclusion

1-(4,5-Dihydrothiazol-2-yl)azetidine-3-thiol hydrochloride (CAS 179337-57-6) is a compound of significant industrial importance, primarily serving as an indispensable building block in the manufacture of the carbapenem antibiotic Tebipenem. Its synthesis, purity, and reactivity are critical parameters for pharmaceutical production. Beyond this established role, its unique combination of a reactive thiol and heterocyclic rings presents intriguing possibilities for future research in drug discovery, particularly in the fields of antimicrobials, antioxidants, and enzyme inhibitors. A thorough understanding of its chemistry and handling is essential for any scientist working in this domain.

References

-

ChemBK. (2024, April 9). 1-(4,5-Dihydro-2-thiazolyl)-3-azetidinethiol hydrochloride - Introduction. [Link]

-

Alachem Co., Ltd. 179337-57-6 | 3-Azetidinethiol, 1-(4,5-dihydro-2-thiazolyl)-, monohydrochloride. [Link]

-

PharmaCompass.com. 1-(4,5-dihydro-1,3-thiazol-2-yl)azetidine-3-thiol,hydrochloride. [Link]

- US Biological Life Sciences. 1-(4,5-Dihydro-2-thiazolyl)-3-azetidinethiol Hydrochloride. Sourced from search result on lactamase suppliers.

-

Axios Research. Tebipenem Pivoxil Impurity 3 - CAS - 179337-57-6. [Link]

- Ahmed, S. E., et al. (2025). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A, 9(1), 146-154.

- ResearchGate. (2025).

-

National Institutes of Health (NIH). (n.d.). Synthesis, Structure and Molecular Docking of New 4,5-Dihydrothiazole Derivatives Based on 3,5-Dimethylpyrazole and Cytisine and Salsoline Alkaloids. [Link]

-

National Institutes of Health (NIH). (n.d.). The therapeutic value of thiazole and thiazolidine derivatives in Alzheimer's disease: a systematic literature review. [Link]

Sources

- 1. Buy 1-(4,5-Dihydrothiazol-2-yl)azetidine-3-thiol hydrochloride | 179337-57-6 [smolecule.com]

- 2. chembk.com [chembk.com]

- 3. lactamase suppliers USA [americanchemicalsuppliers.com]

- 4. 179337-57-6 | 3-Azetidinethiol, 1-(4,5-dihydro-2-thiazolyl)-, monohydrochloride - Alachem Co., Ltd. [alachem.co.jp]

- 5. 1-(4,5-dihydro-1,3-thiazol-2-yl)azetidine-3-thiol,hydrochloride - Uses, DMF, Dossier, Manufacturer, Supplier, Licensing, Distributer, Prices, News, GMP [pharmacompass.com]

- 6. ajchem-a.com [ajchem-a.com]

- 7. Tebipenem Pivoxil Impurity 3 - CAS - 179337-57-6 | Axios Research [axios-research.com]

- 8. The therapeutic value of thiazole and thiazolidine derivatives in Alzheimer's disease: a systematic literature review - PMC [pmc.ncbi.nlm.nih.gov]

Structure elucidation of "1-(4,5-Dihydrothiazol-2-yl)azetidine-3-thiol hydrochloride"

An In-depth Technical Guide: Structure Elucidation of 1-(4,5-Dihydrothiazol-2-yl)azetidine-3-thiol Hydrochloride

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the unambiguous structure elucidation of "1-(4,5-Dihydrothiazol-2-yl)azetidine-3-thiol hydrochloride" (CAS No: 179337-57-6), a heterocyclic compound incorporating both azetidine and thiazoline moieties.[1][2] Given its potential as a building block in pharmaceutical development, rigorous structural confirmation is paramount.[1][3] This document outlines an integrated analytical strategy employing a suite of modern spectroscopic and crystallographic techniques. We detail the application of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY/HSQC/HMBC), Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy to probe the molecule's connectivity and functional groups. Furthermore, we describe the definitive role of Single-Crystal X-ray Diffraction in providing an unequivocal three-dimensional atomic map. Each section presents the underlying scientific principles, expected analytical outcomes specific to the target molecule, and field-proven experimental protocols designed to ensure data integrity and trustworthiness.

Introduction: The Significance of a Heterocyclic Scaffold

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals and biologically active molecules.[4] The title compound, 1-(4,5-dihydrothiazol-2-yl)azetidine-3-thiol hydrochloride, is a unique structure combining a strained four-membered azetidine ring with a five-membered thiazoline ring.[1][3] Azetidine scaffolds are valued in medicinal chemistry for their ability to introduce conformational rigidity and act as bioisosteres, while thiazoline derivatives are present in numerous natural products and exhibit a wide range of pharmacological activities.[3][5][6]

The objective of this guide is to provide a robust, multi-faceted analytical workflow for researchers to verify the identity and purity of this compound, ensuring a solid foundation for its application in further research and development.

Compound Profile:

| Property | Value | Source(s) |

|---|---|---|

| IUPAC Name | 1-(4,5-dihydro-1,3-thiazol-2-yl)azetidine-3-thiol;hydrochloride | [1][7] |

| CAS Number | 179337-57-6 | [1][2] |

| Molecular Formula | C₆H₁₁ClN₂S₂ | [1][2] |

| Molecular Weight | 210.8 g/mol | [1] |

| Appearance | White to off-white solid | [2] |

| Melting Point | 134-136 °C | [2][8] |

| Solubility | Slightly soluble in Methanol, sparingly in Chloroform |[2] |

The Integrated Elucidation Strategy: A Multi-Technique Approach

Caption: Integrated workflow for structure elucidation.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For this compound, a combination of 1D (¹H, ¹³C) and 2D experiments is essential for complete assignment.

Expertise & Causality: The strained azetidine ring and the presence of multiple heteroatoms create a complex and distinct magnetic environment for each nucleus. 2D NMR is not merely confirmatory; it is required to resolve signal overlap and unambiguously establish the crucial bond connectivity between the two heterocyclic rings.[9][10]

Predicted ¹H NMR Data (in DMSO-d₆, ~400 MHz)

| Protons (Label) | Predicted Shift (ppm) | Multiplicity | Integration | Rationale |

|---|---|---|---|---|

| Azetidine CH₂ (a) | ~4.2 - 4.5 | m | 2H | Diastereotopic protons adjacent to N, deshielded. |

| Azetidine CH (b) | ~3.8 - 4.1 | m | 1H | Methine proton adjacent to S and N. |

| Azetidine CH₂ (c) | ~3.5 - 3.8 | m | 2H | Diastereotopic protons adjacent to N. |

| Thiazoline CH₂-S (d) | ~3.4 - 3.6 | t | 2H | Methylene adjacent to sulfur. |

| Thiazoline CH₂-N (e) | ~3.8 - 4.0 | t | 2H | Methylene adjacent to nitrogen, deshielded. |

| Thiol SH (f) | Variable, broad | s | 1H | Exchangeable proton, position is concentration/solvent dependent. |

Predicted ¹³C NMR Data (in DMSO-d₆, ~100 MHz)

| Carbon (Label) | Predicted Shift (ppm) | Rationale |

|---|---|---|

| Thiazoline C=N (1) | ~165 - 175 | Imine-like carbon, most deshielded. |

| Azetidine CH₂ (2) | ~55 - 65 | Carbons adjacent to the linking nitrogen. |

| Thiazoline CH₂-N (3) | ~50 - 60 | Methylene carbon adjacent to thiazoline nitrogen. |

| Thiazoline CH₂-S (4) | ~30 - 40 | Methylene carbon adjacent to sulfur. |

| Azetidine CH-S (5) | ~35 - 45 | Methine carbon bearing the thiol group. |

2D NMR for Unambiguous Assignment:

-

COSY (Correlation Spectroscopy): Will reveal proton-proton couplings. Key correlations expected: between (a) and (b), (b) and (c), and between the two protons within the thiazoline ring (d) and (e).

-

HSQC (Heteronuclear Single Quantum Coherence): Directly links each proton signal to its attached carbon signal, confirming the assignments made in the 1D spectra.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is critical for confirming the overall structure. It shows correlations between protons and carbons that are 2 or 3 bonds away. The most important correlation to observe is between the azetidine protons adjacent to the nitrogen (a, c) and the C=N carbon (1) of the thiazoline ring, which definitively proves the connection between the two rings.

Caption: Key HMBC correlation linking the rings.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended to avoid exchange of the thiol proton with the solvent.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as a reference (0.00 ppm).

-

Data Acquisition: Acquire ¹H, ¹³C{¹H}, COSY, HSQC, and HMBC spectra on a 400 MHz or higher field NMR spectrometer.

-

Processing: Process the data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transform, phase correction, and baseline correction.

-

Analysis: Integrate the ¹H spectrum, assign peaks based on chemical shift, multiplicity, and 2D correlations.

Mass Spectrometry (MS)

MS provides the molecular weight and, with high resolution, the elemental composition of the compound.

Expertise & Causality: Electrospray Ionization (ESI) is the preferred method for a pre-formed salt, as it gently generates gas-phase ions from a solution, minimizing fragmentation and preserving the molecular ion. High-Resolution Mass Spectrometry (HRMS) is non-negotiable for structure confirmation as it can distinguish between compounds with the same nominal mass but different elemental formulas, providing a high degree of confidence.[10]

Expected Data:

-

Ionization Mode: Positive ESI-MS.

-

Parent Ion: The primary ion observed will be the protonated molecule of the free base, [M+H]⁺.

-

Free Base (C₆H₁₀N₂S₂): Exact Mass = 174.0289

-

Expected [M+H]⁺ (C₆H₁₁N₂S₂⁺): m/z 175.0367

-

-

Isotope Pattern: The presence of two sulfur atoms will result in a characteristic A+2 peak ([³⁴S] isotope) with a relative abundance of ~8.8% compared to the monoisotopic peak, serving as a quick validation.

-

Fragmentation (MS/MS): Tandem MS on the parent ion (m/z 175) would likely show fragmentation corresponding to the cleavage of the azetidine or thiazoline rings, providing further structural evidence.

Experimental Protocol: HRMS Analysis

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.

-

Infusion: Infuse the sample directly into the ESI source of a high-resolution mass spectrometer (e.g., Orbitrap or TOF).

-

Data Acquisition: Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 50-500).

-

Analysis: Determine the experimental exact mass of the parent ion and compare it to the theoretical mass. The mass error should be less than 5 ppm. Use software to calculate and confirm the elemental formula from the exact mass and isotopic pattern.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule.

Expected Data:

| Functional Group | Characteristic Absorption (cm⁻¹) | Rationale |

|---|---|---|

| N-H⁺ Stretch | 2400-2800 (broad) | Characteristic of the hydrochloride salt. |

| C-H Stretch | 2850-3000 | Aliphatic C-H bonds in the rings. |

| C=N Stretch (Imine) | 1640-1690 | Key signal for the thiazoline ring.[11][12] |

| S-H Stretch (Thiol) | 2550-2600 (weak) | Often weak and can be difficult to observe. |

| C-N Stretch | 1100-1300 | C-N bonds within both ring systems. |

Experimental Protocol: FTIR Analysis

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet. Mix ~1 mg of the sample with ~100 mg of dry KBr powder and press into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

-

Background Scan: Perform a background scan of the empty sample compartment or the clean ATR crystal.

-

Sample Scan: Acquire the spectrum of the sample, typically over a range of 4000-400 cm⁻¹.

-

Analysis: Identify the characteristic absorption bands and correlate them with the expected functional groups.

Single-Crystal X-ray Diffraction: The Definitive Structure

While spectroscopy provides compelling evidence, single-crystal X-ray diffraction offers the only truly unambiguous proof of structure.[13][14] It provides a precise 3D map of electron density, revealing exact atomic positions, bond lengths, bond angles, and intermolecular interactions in the solid state.[15][16]

Expertise & Causality: For a molecule with multiple stereocenters (even if racemic) or unusual ring conformations, X-ray crystallography is indispensable. It resolves any ambiguity that might arise from complex NMR spectra or unexpected MS fragmentation. The hydrochloride salt form often enhances the probability of obtaining high-quality, diffraction-worthy single crystals.[13]

Experimental Protocol: X-ray Diffraction Analysis

-

Crystal Growth: The most crucial and often challenging step. Grow single crystals by slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution. Common solvents to try would be methanol, ethanol, or mixtures with less polar solvents like dichloromethane.

-

Crystal Mounting: Select a suitable, defect-free crystal (typically <0.5 mm) and mount it on a goniometer head.

-

Data Collection: Place the crystal in a diffractometer. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is collected on a detector as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell parameters and space group. The structure is then solved using direct methods or Patterson methods and refined to fit the experimental data, yielding the final atomic coordinates and structural parameters.

-

Data Deposition: The final structural data (as a CIF file) should be deposited in a public repository like the Cambridge Structural Database (CSD) to make it available to the scientific community.[13]

Data Synthesis and Structural Confirmation

| Structural Feature | NMR Evidence | MS Evidence | FTIR Evidence | X-ray Evidence |

| Molecular Formula | Consistent proton/carbon count | HRMS confirms C₆H₁₀N₂S₂ | - | Confirms elemental composition |

| Thiazoline Ring | C=N signal (~170 ppm), two CH₂ triplets | Fragmentation patterns | C=N stretch (~1660 cm⁻¹) | 5-membered ring with S, N |

| Azetidine Ring | Complex multiplets for CH/CH₂ | Fragmentation patterns | C-N stretches | 4-membered ring with N |

| Thiol Group | Broad SH proton, CH-S carbon | - | Weak S-H stretch (~2580 cm⁻¹) | Confirms S-H presence and position |

| Ring Connectivity | HMBC correlation from azetidine CH₂ to thiazoline C=N | - | - | Unambiguously shows N-C bond between rings |

| Hydrochloride Salt | - | - | Broad N-H⁺ stretch (~2600 cm⁻¹) | Locates Cl⁻ ion and proton on N |

Conclusion

The structure elucidation of 1-(4,5-Dihydrothiazol-2-yl)azetidine-3-thiol hydrochloride demands a rigorous, multi-technique approach. While NMR, MS, and IR spectroscopy collectively provide a strong, coherent picture of the molecule's two-dimensional structure and functional groups, their findings must be considered a well-supported hypothesis. The definitive and unambiguous confirmation of the compound's atomic connectivity, conformation, and absolute structure is achieved only through single-crystal X-ray diffraction. Following the integrated workflow detailed in this guide ensures the highest level of scientific integrity and provides the trustworthy data required for advancing drug discovery and development programs.

References

-

Guerrero, A., et al. (2003). Differentiation of isomeric sulfur heterocycles by electron ionization mass spectrometry. Rapid Communications in Mass Spectrometry, 17(6), 547-52. Available at: [Link]

-

ChemBK. (2024, April 9). 1-(4,5-Dihydro-2-thiazolyl)-3-azetidinethiol hydrochloride. Available at: [Link]

-

Madej, K., et al. (2013). Single-crystal X-ray diffraction analysis of designer drugs: hydrochlorides of metaphedrone and pentedrone. Forensic Science International, 233(1-3), 268-75. Available at: [Link]

-

Kovács, E., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition. Molecules, 28(3), 1018. Available at: [Link]

-

Abdel-Wahab, B. F., et al. (2018). Synthesis, X-ray Analysis, Biological Evaluation and Molecular Docking Study of New Thiazoline Derivatives. Molecules, 23(11), 2840. Available at: [Link]

-

Saha, S., et al. (2023). Accelerated and Green Synthesis of N,S- and N,O-Heterocycles in Microdroplets. Journal of the American Chemical Society. Available at: [Link]

-

Sharma, K., & Singh, R. (2024). Recent advances in the synthesis and utility of thiazoline and its derivatives. RSC Advances, 14(5), 3236-3269. Available at: [Link]

-

PharmaCompass. 1-(4,5-dihydro-1,3-thiazol-2-yl)azetidine-3-thiol,hydrochloride. Available at: [Link]

-

ResearchGate. (2013). Single-crystal X-ray diffraction analysis of designer drugs: Hydrochlorides of metaphedrone and pentedrone | Request PDF. Available at: [Link]

-

Ahmed, S.E., et al. (2025). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A. Available at: [Link]

-

ResearchGate. (2023). Exploring Thiazoline, Thiophane, and Thiazole Advances in Sulphur-Based Heterocyclic Compounds | Request PDF. Available at: [Link]

-

Aljamali, N. M. (2017). (PDF) Synthesis, Identification of Heterocyclic Compounds and Study of Biological Activity. ResearchGate. Available at: [Link]

-

Excillum. Small molecule crystallography. Available at: [Link]

-

NC State University. Small Molecule X-ray Crystallography | METRIC. Available at: [Link]

-

CM-Fine-Chemicals. cas 179337-57-6|| where to buy 1-(4,5-Dihydrothiazol-2-yl)azetidine-3-thiol hydrochloride. Available at: [Link]

-

Biela, A., et al. (2019). Heterocycles in Medicinal Chemistry. Molecules, 24(10), 1916. Available at: [Link]

Sources

- 1. Buy 1-(4,5-Dihydrothiazol-2-yl)azetidine-3-thiol hydrochloride | 179337-57-6 [smolecule.com]

- 2. chembk.com [chembk.com]

- 3. cas 179337-57-6|| where to buy 1-(4,5-Dihydrothiazol-2-yl)azetidine-3-thiol hydrochloride [chemenu.com]

- 4. Heterocycles in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent advances in the synthesis and utility of thiazoline and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 1-(4,5-dihydro-1,3-thiazol-2-yl)azetidine-3-thiol,hydrochloride - Uses, DMF, Dossier, Manufacturer, Supplier, Licensing, Distributer, Prices, News, GMP [pharmacompass.com]

- 8. 3-Azetidinethiol, 1-(4,5-dihydro-2-thiazolyl)-, Monohydrochloride CAS 179337-57-6 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ajchem-a.com [ajchem-a.com]

- 12. mdpi.com [mdpi.com]

- 13. Single-crystal X-ray diffraction analysis of designer drugs: hydrochlorides of metaphedrone and pentedrone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. excillum.com [excillum.com]

- 16. Small Molecule X-ray Crystallography | METRIC [research.ncsu.edu]

A Technical Guide to the Proposed Synthesis of 1-(4,5-Dihydrothiazol-2-yl)azetidine-3-thiol Hydrochloride

Abstract

This document outlines a robust and scientifically grounded synthetic pathway for the preparation of 1-(4,5-Dihydrothiazol-2-yl)azetidine-3-thiol hydrochloride (CAS: 179337-57-6), a heterocyclic compound featuring a strained azetidine ring system linked to a dihydrothiazole moiety. Given the absence of a single, comprehensive synthesis in publicly available literature, this guide proposes a convergent strategy based on established principles of heterocyclic and sulfur chemistry. The pathway is designed for reproducibility and scalability, addressing the inherent challenges of constructing strained ring systems. We will detail the synthesis of two key intermediates—a protected azetidine-3-thiol and an electrophilic 2-chloro-4,5-dihydrothiazole—followed by their coupling and final deprotection. This guide is intended for researchers in medicinal chemistry and drug development, providing not only step-by-step protocols but also the underlying chemical logic for experimental choices.

Introduction and Strategic Overview

1-(4,5-Dihydrothiazol-2-yl)azetidine-3-thiol hydrochloride is a unique small molecule incorporating three distinct chemical features: a high-energy four-membered azetidine ring, a 2-substituted dihydrothiazole (thiazoline), and a nucleophilic thiol group. The azetidine scaffold is a privileged structure in medicinal chemistry, known to enhance metabolic stability, aqueous solubility, and three-dimensional diversity in drug candidates.[1][2][3] The dihydrothiazole ring and thiol group suggest potential applications as enzyme inhibitors or metal-chelating agents.[4]

The synthesis of azetidines is notoriously challenging due to significant ring strain (approx. 25.4 kcal/mol), which makes ring-closing reactions thermodynamically unfavorable compared to their five- or six-membered counterparts.[1][5][6] Our proposed synthesis addresses this challenge through a convergent approach, which breaks the target molecule into two more readily accessible fragments.

Retrosynthetic Analysis

A logical retrosynthetic disconnection is made at the C-N bond between the azetidine nitrogen and the dihydrothiazole ring. This bond can be formed via a nucleophilic substitution, where the azetidine nitrogen acts as the nucleophile and a leaving group is present at the 2-position of the dihydrothiazole. The thiol group requires protection during the synthesis to prevent unwanted side reactions, such as oxidation or acting as a competing nucleophile.

// Node styles Target [label="1-(4,5-Dihydrothiazol-2-yl)azetidine-3-thiol HCl\n(Target Molecule)", fillcolor="#F1F3F4", fontcolor="#202124"]; Disconnect [label="C-N Bond Disconnection\n(Key Strategic Step)", shape=ellipse, fillcolor="#FFFFFF", style=dashed]; Intermediates [label="Key Intermediates", shape=plaintext, fontcolor="#202124"]; Int1 [label="Intermediate A:\nProtected Azetidine-3-thiol", fillcolor="#E8F0FE", fontcolor="#202124", color="#4285F4"]; Int2 [label="Intermediate B:\n2-Chloro-4,5-dihydrothiazole", fillcolor="#E8F0FE", fontcolor="#202124", color="#4285F4"];

// Edges Target -> Disconnect [arrowhead=none, style=dashed]; Disconnect -> Intermediates [dir=none, style=dashed]; Intermediates -> Int1 [dir=none]; Intermediates -> Int2 [dir=none]; }

Figure 1. Retrosynthetic analysis of the target molecule.

This strategy leads to two primary synthetic targets:

-

Intermediate A: An N-H azetidine with a protected thiol at the 3-position (e.g., 3-(acetylthio)azetidine).

-

Intermediate B: A 2-halo-4,5-dihydrothiazole to serve as the electrophilic coupling partner.

Synthesis of Key Intermediates

Pathway to Intermediate A: 3-(Acetylthio)azetidine

The synthesis of 3-substituted azetidines often begins from commercially available precursors like N-Boc-azetidin-3-ol. The hydroxyl group provides a convenient handle for functional group interconversion to introduce the protected thiol. The Mitsunobu reaction is an exceptionally reliable method for this conversion, proceeding with inversion of stereochemistry, although for this achiral substrate, its primary advantage is the mild reaction conditions.

// Node definitions Start [label="N-Boc-azetidin-3-ol", fillcolor="#F1F3F4", fontcolor="#202124"]; Step1 [label="Mitsunobu Reaction", shape=ellipse, fillcolor="#FFFFFF", color="#34A853"]; Product1 [label="N-Boc-3-(acetylthio)azetidine", fillcolor="#E6F4EA", fontcolor="#202124"]; Step2 [label="Boc Deprotection", shape=ellipse, fillcolor="#FFFFFF", color="#EA4335"]; Product2 [label="Intermediate A:\n3-(Acetylthio)azetidine", fillcolor="#FCE8E6", fontcolor="#202124"];

// Edges with reagents Start -> Step1; Step1 -> Product1 [label=" DIAD, PPh₃,\nThioacetic Acid, THF"]; Product1 -> Step2; Step2 -> Product2 [label=" Trifluoroacetic Acid (TFA),\nDCM"]; }

Figure 2. Synthesis workflow for Intermediate A.

-

Step 2.1.1: Synthesis of N-Boc-3-(acetylthio)azetidine

-

To a stirred solution of N-Boc-azetidin-3-ol (1.0 eq) and triphenylphosphine (PPh₃, 1.5 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere, add thioacetic acid (1.5 eq).

-

Add diisopropyl azodicarboxylate (DIAD, 1.5 eq) dropwise over 30 minutes, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the mixture under reduced pressure.

-

Purify the residue by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to yield N-Boc-3-(acetylthio)azetidine as a pale yellow oil.

-

-

Step 2.1.2: Deprotection to 3-(Acetylthio)azetidine

-

Dissolve the N-Boc-3-(acetylthio)azetidine (1.0 eq) in dichloromethane (DCM).

-

Add trifluoroacetic acid (TFA, 10 eq) dropwise at 0 °C.

-

Stir the mixture at room temperature for 2-4 hours until TLC analysis indicates complete consumption of the starting material.

-

Concentrate the reaction mixture under reduced pressure.

-

Redissolve the residue in DCM and wash with saturated sodium bicarbonate solution to neutralize excess acid.

-

Extract the aqueous layer with DCM. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield Intermediate A, which should be used immediately in the next step due to the potential instability of the free base.

-

Pathway to Intermediate B: 2-Chloro-4,5-dihydrothiazole

This electrophilic component can be prepared from inexpensive starting materials. The synthesis begins with the cyclization of cysteamine with cyanogen bromide to form 2-amino-4,5-dihydrothiazole. Subsequently, a Sandmeyer-type reaction is employed to convert the exocyclic amino group into a chlorine atom, providing the desired electrophile.

-

Step 2.2.1: Synthesis of 2-Amino-4,5-dihydrothiazole Hydrobromide

-

Dissolve cysteamine hydrochloride (1.0 eq) in water and neutralize with an equivalent amount of sodium hydroxide solution.

-

Cool the solution to 0-5 °C and add a solution of cyanogen bromide (1.0 eq) in water dropwise, keeping the pH neutral by the concurrent addition of sodium hydroxide solution.

-

Stir the reaction mixture at room temperature for 6 hours.

-

Acidify the mixture with hydrobromic acid and extract with diethyl ether to remove impurities.

-

Concentrate the aqueous layer to yield the hydrobromide salt of 2-amino-4,5-dihydrothiazole.

-

-

Step 2.2.2: Synthesis of 2-Chloro-4,5-dihydrothiazole (Intermediate B)

-

Suspend 2-amino-4,5-dihydrothiazole hydrobromide (1.0 eq) in concentrated hydrochloric acid at -5 °C.

-

Add a solution of sodium nitrite (1.1 eq) in water dropwise, ensuring the temperature does not exceed 0 °C.

-

Stir the resulting diazonium salt solution for 30 minutes at -5 °C.

-

In a separate flask, prepare a solution of copper(I) chloride (1.2 eq) in concentrated hydrochloric acid.

-

Slowly add the cold diazonium salt solution to the copper(I) chloride solution. Vigorous nitrogen evolution will be observed.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 2 hours.

-

Extract the product into diethyl ether. Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate carefully under reduced pressure to yield Intermediate B. This intermediate is often used without further purification due to its volatility and reactivity.

-

Fragment Coupling and Final Product Formation

The final stage of the synthesis involves the nucleophilic attack of the secondary amine of Intermediate A onto the electrophilic carbon of Intermediate B. This is followed by the deprotection of the acetylthio group to reveal the free thiol and subsequent formation of the hydrochloride salt.

Forward Synthesis Workflow

// Node definitions IntA [label="Intermediate A\n3-(Acetylthio)azetidine", fillcolor="#FCE8E6", fontcolor="#202124"]; IntB [label="Intermediate B\n2-Chloro-4,5-dihydrothiazole", fillcolor="#E8F0FE", fontcolor="#202124"]; Coupling [label="Nucleophilic\nSubstitution", shape=ellipse, fillcolor="#FFFFFF", color="#34A853"]; CoupledProd [label="Protected Product", fillcolor="#E6F4EA", fontcolor="#202124"]; Deprotection [label="Thiol Deprotection", shape=ellipse, fillcolor="#FFFFFF", color="#FBBC05"]; FreeBase [label="Free Base Product", fillcolor="#FFF7E0", fontcolor="#202124"]; Salt [label="Salt Formation", shape=ellipse, fillcolor="#FFFFFF", color="#EA4335"]; FinalProd [label="Final Product\n(Hydrochloride Salt)", fillcolor="#FCE8E6", fontcolor="#202124"];

// Edges {IntA, IntB} -> Coupling; Coupling -> CoupledProd [label=" DIPEA, Acetonitrile,\nReflux"]; CoupledProd -> Deprotection; Deprotection -> FreeBase [label=" HCl in Methanol"]; FreeBase -> Salt; Salt -> FinalProd [label=" HCl in Ether"]; }

Figure 3. Final assembly and deprotection sequence.

Experimental Protocol: Final Assembly

-

Step 3.2.1: Coupling of Intermediates A and B

-

Dissolve 3-(acetylthio)azetidine (Intermediate A, 1.0 eq) in anhydrous acetonitrile.

-

Add N,N-diisopropylethylamine (DIPEA, 2.5 eq) as a non-nucleophilic base to scavenge the HCl formed during the reaction.

-

Add a solution of 2-chloro-4,5-dihydrothiazole (Intermediate B, 1.1 eq) in acetonitrile dropwise.

-

Heat the reaction mixture to reflux (approx. 82 °C) and stir for 8-12 hours, monitoring by LC-MS.

-

Cool the mixture to room temperature and concentrate under reduced pressure.

-

Purify the crude residue via column chromatography to obtain S-(1-(4,5-dihydrothiazol-2-yl)azetidin-3-yl) ethanethioate.

-

-

Step 3.2.2: Deprotection and Salt Formation

-

Dissolve the purified, coupled product (1.0 eq) in anhydrous methanol.

-

Add a 1.25 M solution of HCl in methanol (5.0 eq) and stir at room temperature for 6-8 hours. The methanolic HCl serves to cleave the thioacetate ester.

-

Monitor the reaction for the disappearance of the starting material and the formation of the free thiol product by LC-MS.

-

Concentrate the reaction mixture to dryness.

-

Triturate the resulting solid with cold diethyl ether to precipitate the final product.

-

Filter the solid, wash with additional cold diethyl ether, and dry under vacuum to yield 1-(4,5-Dihydrothiazol-2-yl)azetidine-3-thiol hydrochloride as a stable, crystalline solid.

-

Product Characterization and Data

The structural integrity of the final compound and key intermediates should be confirmed using standard analytical techniques.

| Compound | Technique | Expected Key Features |

| N-Boc-3-(acetylthio)azetidine | ¹H NMR | Singlet around 1.4 ppm (9H, Boc), singlet around 2.3 ppm (3H, S-acetyl), multiplets for azetidine protons. |

| MS (ESI+) | Expected m/z for [M+H]⁺ and [M+Na]⁺. | |

| Intermediate B | ¹H NMR | Triplets corresponding to the two CH₂ groups of the dihydrothiazole ring. |

| MS (EI) | Molecular ion peak showing characteristic 3:1 isotope pattern for chlorine. | |

| Final Product (HCl Salt) | ¹H NMR (D₂O) | Resonances for azetidine and dihydrothiazole ring protons. Absence of the acetyl singlet. |

| ¹³C NMR | Peaks corresponding to all 6 unique carbons in the structure. | |

| MS (ESI+) | Molecular ion peak for the free base [M+H]⁺. | |

| Elemental Analysis | Calculated vs. Found % for C, H, Cl, N, S should be within ±0.4%. |

Safety and Handling Considerations

Chemical synthesis should always be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

| Reagent | Primary Hazard(s) | Handling Precautions |

| Thioacetic Acid | Flammable, corrosive, stench | Handle in a fume hood, avoid inhalation, use gloves and eye protection. |

| DIAD | Shock-sensitive, toxic | Store at low temperatures, avoid friction, handle with care. |

| Trifluoroacetic Acid (TFA) | Severely corrosive, toxic | Use in a fume hood, wear acid-resistant gloves and face shield. |

| Cyanogen Bromide | Highly toxic, lachrymator | Handle with extreme caution in a fume hood, have a cyanide antidote kit available. |

| Sodium Nitrite | Oxidizer, toxic if ingested | Keep away from organic materials, avoid creating dust. |

Conclusion

This guide presents a logical and feasible multi-step synthesis for 1-(4,5-Dihydrothiazol-2-yl)azetidine-3-thiol hydrochloride. By employing a convergent strategy, the complexities associated with the synthesis of strained heterocyclic systems are effectively managed. The proposed pathway utilizes well-established and reliable chemical transformations, offering a solid foundation for researchers aiming to synthesize this and structurally related compounds for further investigation in pharmaceutical and materials science applications.

References

- Xu, J. et al. (2011). Synthesis of Azetidines. Chinese Journal of Organic Chemistry, 23, 165. [Source available at: https://sioc-journal.cn/Jwk_hxxb/EN/Y2011/V23/I2/165]

- Smolecule (2023). 1-(4,5-Dihydrothiazol-2-yl)azetidine-3-thiol hydrochloride. Smolecule Chemical Database. [Source available at: https://www.smolecule.com/1-(4,5-dihydrothiazol-2-yl)azetidine-3-thiol-hydrochloride-cas-179337-57-6.html]

- Bott, T. M., & West, F. G. (2012). Preparation and Synthetic Applications of Azetidines. Heterocycles, 84(1), 223. [Source available at: https://www.heterocycles.jp/newlibrary/downloads/PDF/23326/84/1]

- Fejér, K. et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition. Molecules, 28(2), 833. [Source available at: https://www.mdpi.com/1420-3049/28/2/833]

- Couty, F., & Evano, G. (2009). Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. Synlett, 2009(19), 3053–3064. [Source available at: https://www.thieme-connect.com/products/ejournals/abstract/10.1055/s-0029-1218289]

- Al-Sanea, M. M. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(6), 1449. [Source available at: https://www.mdpi.com/1420-3049/26/6/1449]

- Samadhiya, P. et al. (2012). Synthesis of 2-oxo-azetidine derivatives of 2-amino thiazole and their biological activity. Journal of the Serbian Chemical Society, 77(5), 599-605. [Source available at: https://www.shd.org.rs/JSCS/Vol77-No5/1-JSCS-4158_2012-05.pdf]

- Alper, P. B. et al. (2019). Synthesis of 3-Aryl-3-Sulfanyl Azetidines by Iron-Catalyzed Thiol Alkylation with N-Cbz Azetidinols. The Journal of Organic Chemistry, 84(9), 5943-5956. [Source available at: https://pubs.acs.org/doi/10.1021/acs.joc.9b00613]

- Cherkupally, P. et al. (2020). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 18, 1-23. [Source available at: https://pubs.rsc.org/en/content/articlelanding/2021/ob/d0ob02447h]

Sources

- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 2. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 4. Buy 1-(4,5-Dihydrothiazol-2-yl)azetidine-3-thiol hydrochloride | 179337-57-6 [smolecule.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.rsc.org [pubs.rsc.org]

An In-depth Technical Guide on the Postulated Mechanism of Action of 1-(4,5-Dihydrothiazol-2-yl)azetidine-3-thiol Hydrochloride

Audience: Researchers, scientists, and drug development professionals.

Abstract: The therapeutic potential of novel heterocyclic compounds is a frontier of medicinal chemistry. 1-(4,5-Dihydrothiazol-2-yl)azetidine-3-thiol hydrochloride is a molecule of interest, featuring a unique combination of a dihydrothiazole ring, a strained azetidine ring, and a reactive thiol group. While extensive research on its specific biological activity is emerging, its structural components suggest plausible mechanisms of action. This guide synthesizes information from related compounds and foundational chemical principles to postulate a primary and secondary mechanism of action for this compound, focusing on its potential as an antimicrobial agent. Detailed experimental protocols are provided to validate these hypotheses, offering a roadmap for future research and development.

Introduction and Molecular Profile

1-(4,5-Dihydrothiazol-2-yl)azetidine-3-thiol hydrochloride (molecular formula: C₆H₁₁ClN₂S₂) is a synthetic organic compound that has garnered interest in medicinal chemistry.[1][2][3] Its structure is characterized by three key functional moieties: a dihydrothiazole ring, an azetidine ring, and a thiol group. The hydrochloride salt form enhances its stability and aqueous solubility.[1] While the specific mechanism of action is not yet fully elucidated, preliminary research suggests antimicrobial and antioxidant properties, as well as the potential for enzyme inhibition.[1] Notably, this compound is utilized as a reagent in the synthesis of Tebipenem Tetrahydrate, the active metabolite of the carbapenem antibiotic Tebipenem Pivoxil, which exhibits potent bactericidal activity.[4] This association strongly suggests a potential role in antibacterial pathways.

The presence of the strained four-membered azetidine ring and the nucleophilic thiol group are central to its postulated reactivity. Azetidine scaffolds are increasingly incorporated into modern drug design to enhance properties like metabolic stability, receptor selectivity, and pharmacokinetic profiles.[5][6][7] Thiazole and its derivatives are known to possess a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[8][9]

Postulated Primary Mechanism of Action: Covalent Modification of Bacterial Enzymes via Thiol Reactivity

The most compelling postulated mechanism of action for 1-(4,5-Dihydrothiazol-2-yl)azetidine-3-thiol hydrochloride is the covalent inhibition of key bacterial enzymes through the reactivity of its thiol group, potentially enhanced by the strained azetidine ring.

The Role of the Thiol Group as a Nucleophile

The thiol (-SH) group is a potent nucleophile and can participate in various biochemical reactions, most notably the formation of disulfide bonds with cysteine residues in proteins.[1] This reactivity is a cornerstone of the mechanism of action for numerous drugs. It is plausible that the thiol group of this compound targets and covalently modifies cysteine residues within the active sites of essential bacterial enzymes, leading to their inactivation and subsequent bacterial cell death.

Potential for Azetidine Ring-Opening

Recent studies have highlighted that azetidine-containing molecules can react with cysteine residues, resulting in the opening of the strained azetidine ring.[10] This presents a fascinating and potent potential mechanism. The attack of a cysteine thiol from a target protein on one of the azetidine ring's carbon atoms would lead to a stable covalent bond, permanently inactivating the enzyme. This dual reactivity of the thiol and azetidine moieties could contribute to a highly specific and potent inhibitory effect.

Postulated Signaling Pathway

The following diagram illustrates the proposed primary mechanism of action, focusing on the covalent inhibition of a bacterial enzyme.

Caption: Postulated primary mechanism of action.

Postulated Secondary Mechanism of Action: Non-Covalent Enzyme Inhibition

While covalent modification represents a strong hypothesis, a secondary, non-covalent mechanism of action should also be considered. The dihydrothiazole and azetidine rings provide a rigid scaffold that could facilitate specific binding to the active or allosteric sites of bacterial enzymes.

Many thiazole derivatives have been shown to act as enzyme inhibitors through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der Waals forces.[11][9] The specific stereochemistry and electronic properties of 1-(4,5-Dihydrothiazol-2-yl)azetidine-3-thiol hydrochloride could allow it to fit into the binding pocket of a target protein, disrupting its normal function without forming a permanent bond.

Experimental Validation Protocols

To investigate the postulated mechanisms of action, a series of targeted experiments are proposed.

Thiol Reactivity and Covalent Modification Assays

Objective: To determine if the compound can covalently modify cysteine residues.

Protocol:

-

Reagents: 1-(4,5-Dihydrothiazol-2-yl)azetidine-3-thiol hydrochloride, N-acetyl-L-cysteine, Ellman's reagent (DTNB), a model cysteine-containing protein (e.g., Papain or a bacterial beta-lactamase).

-

Procedure: a. Incubate the compound with N-acetyl-L-cysteine at varying concentrations and time points. b. Use mass spectrometry to detect the formation of a covalent adduct. c. Perform a similar incubation with the model protein. d. Analyze the protein sample using SDS-PAGE to observe any shifts in molecular weight indicative of covalent modification. e. Employ tryptic digestion followed by mass spectrometry to identify the specific cysteine residue(s) that have been modified.

Enzyme Inhibition Assays

Objective: To assess the inhibitory activity of the compound against a relevant bacterial enzyme. Given its use in the synthesis of a carbapenem analog, a bacterial Penicillin-Binding Protein (PBP) or a beta-lactamase would be a logical target.

Protocol:

-

Reagents: Purified bacterial PBP or beta-lactamase, a suitable substrate for the enzyme, 1-(4,5-Dihydrothiazol-2-yl)azetidine-3-thiol hydrochloride.

-

Procedure: a. Perform a standard enzyme kinetics assay in the presence and absence of the compound. b. Determine the IC₅₀ value of the compound. c. To distinguish between covalent and non-covalent inhibition, perform a "jump-dilution" experiment. Pre-incubate the enzyme with a high concentration of the inhibitor, then rapidly dilute the mixture and measure the recovery of enzyme activity over time. A slow or lack of recovery suggests covalent inhibition.

Antimicrobial Susceptibility Testing

Objective: To determine the antimicrobial spectrum and potency of the compound.

Protocol:

-

Materials: A panel of clinically relevant bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa), Mueller-Hinton broth, 96-well plates.

-

Procedure: a. Perform a broth microdilution assay according to CLSI guidelines to determine the Minimum Inhibitory Concentration (MIC) of the compound against the bacterial panel. b. To assess the bactericidal versus bacteriostatic nature, perform a Minimum Bactericidal Concentration (MBC) assay by plating samples from the MIC assay onto agar plates.

Experimental Workflow Diagram

The following diagram outlines the proposed experimental workflow to validate the postulated mechanisms of action.

Caption: Proposed experimental workflow.

Data Presentation and Interpretation

Table 1: Hypothetical Data Summary

| Assay | Endpoint | Expected Outcome for Covalent Inhibition | Expected Outcome for Non-Covalent Inhibition |

| Thiol Reactivity Assay | Adduct Formation | Positive detection of covalent adduct by mass spectrometry. | No adduct detected. |

| Enzyme Inhibition Assay | IC₅₀ | Potent inhibition (low IC₅₀ value). | Variable inhibition. |

| Jump-Dilution Assay | Recovery of Activity | Slow or no recovery of enzyme activity. | Rapid recovery of enzyme activity. |

| Antimicrobial Susceptibility Test | MIC/MBC | Low MIC and MBC values, indicating potent bactericidal activity. | Higher MIC values, potentially bacteriostatic (MBC >> MIC). |

Conclusion

The unique chemical architecture of 1-(4,5-Dihydrothiazol-2-yl)azetidine-3-thiol hydrochloride, particularly the presence of a reactive thiol group and a strained azetidine ring, strongly suggests a primary mechanism of action involving covalent modification of essential bacterial enzymes. A secondary, non-covalent inhibitory mechanism is also plausible. The experimental roadmap outlined in this guide provides a clear path for elucidating the precise molecular interactions and validating the therapeutic potential of this promising compound. Further research in this area will be invaluable for the development of novel antimicrobial agents.

References

-

Home Sunshine Pharma. 3-Azetidinethiol, 1-(4,5-dihydro-2-thiazolyl)-, Monohydrochloride CAS 179337-57-6. Retrieved from [Link]

-

MDPI. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Retrieved from [Link]

-

ResearchGate. (2022, September 7). Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors. Retrieved from [Link]

-

PubMed. (2021, June 29). Azetidines of pharmacological interest. Retrieved from [Link]

-

PubMed Central. (2025, April 14). Scalable Thiol Reactivity Profiling Identifies Azetidinyl Oxadiazoles as Cysteine-targeting Electrophiles. Retrieved from [Link]

-

PubMed Central. (n.d.). Synthesis, Structure and Molecular Docking of New 4,5-Dihydrothiazole Derivatives Based on 3,5-Dimethylpyrazole and Cytisine and Salsoline Alkaloids. Retrieved from [Link]

-

ChemBK. (2024, April 9). 1-(4,5-Dihydro-2-thiazolyl)-3-azetidinethiol hydrochloride. Retrieved from [Link]

-

Semantic Scholar. (2025, January 5). Azetidines in medicinal chemistry: emerging applications and approved drugs. Retrieved from [Link]

-

ResearchGate. (2026, January 5). Azetidines in medicinal chemistry: emerging applications and approved drugs. Retrieved from [Link]

-

PharmaCompass. 1-(4,5-dihydro-1,3-thiazol-2-yl)azetidine-3-thiol,hydrochloride. Retrieved from [Link]

-

National Institutes of Health. (2019, May 4). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Retrieved from [Link]

-

PubMed. (2022, August 11). Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. Retrieved from [Link]

-

ResearchGate. (2022, September 5). 3‐Chloro‐5‐Substituted‐1,2,4‐Thiadiazoles (TDZs) as Selective and Efficient Protein Thiol Modifiers. Retrieved from [Link]

Sources

- 1. Buy 1-(4,5-Dihydrothiazol-2-yl)azetidine-3-thiol hydrochloride | 179337-57-6 [smolecule.com]

- 2. 1-(4,5-Dihydrothiazol-2-yl)azetidine-3-thiol hydrochloride | 179337-57-6 [sigmaaldrich.com]

- 3. 179337-57-6|1-(4,5-Dihydrothiazol-2-yl)azetidine-3-thiol hydrochloride|BLD Pharm [bldpharm.com]

- 4. 3-Azetidinethiol, 1-(4,5-dihydro-2-thiazolyl)-, Monohydrochloride CAS 179337-57-6 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 5. Azetidines in medicinal chemistry: emerging applications and approved drugs. | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. Azetidines - Enamine [enamine.net]

- 8. Synthesis, Structure and Molecular Docking of New 4,5-Dihydrothiazole Derivatives Based on 3,5-Dimethylpyrazole and Cytisine and Salsoline Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Scalable Thiol Reactivity Profiling Identifies Azetidinyl Oxadiazoles as Cysteine-targeting Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

Introduction: The Thiazole Scaffold - A Cornerstone in Medicinal Chemistry

An In-Depth Technical Guide to the Biological Activity of Thiazole-Containing Heterocyclic Compounds

For Researchers, Scientists, and Drug Development Professionals

Thiazole, a five-membered heteroaromatic ring containing sulfur and nitrogen atoms, stands as a pivotal scaffold in the landscape of medicinal chemistry and drug discovery.[1][2] Its unique structural and electronic properties, including its aromaticity and ability to participate in hydrogen bonding, allow it to interact with a wide array of biological targets.[3][4] This versatility has led to the development of a vast number of synthetic and natural compounds possessing a broad spectrum of pharmacological activities.[1][5][6] Thiazole derivatives have demonstrated significant potential as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents, among others.[7][8] In fact, this privileged structure is a key component in numerous FDA-approved drugs, highlighting its therapeutic importance.[1][9]

This guide offers a comprehensive exploration of the major biological activities of thiazole-containing compounds. It is designed to provide researchers, scientists, and drug development professionals with a deep understanding of their mechanisms of action, methodologies for their evaluation, and insights into future drug design. By synthesizing technical data with field-proven experimental protocols, this document serves as a vital resource for advancing the discovery of novel thiazole-based therapeutics.

Part 1: A Spectrum of Therapeutic Potential: Key Biological Activities

The thiazole nucleus is a versatile building block that has been successfully incorporated into molecules targeting a multitude of diseases.[3] Its derivatives have shown remarkable efficacy across several therapeutic areas.

Anticancer Activity: Targeting Malignancy with Precision

The thiazole scaffold is a cornerstone in the design of modern anticancer agents.[7][10] Its derivatives can induce cancer cell death and inhibit proliferation through a variety of mechanisms, often with high potency and reduced toxicity.[10][11] Several clinically approved drugs, such as the kinase inhibitor Dasatinib and the microtubule stabilizer Ixabepilone , feature a thiazole ring, underscoring its success in oncology.[3][10][12]

Mechanisms of Action: The anticancer effects of thiazole derivatives are diverse and target key pathways in cancer progression:

-

Kinase Inhibition: Many thiazole compounds act as potent inhibitors of protein kinases, which are crucial regulators of cell growth, proliferation, and survival. For example, derivatives have been designed as PI3K/mTOR dual inhibitors, blocking a central signaling pathway that is often hyperactivated in cancer.[13][14]

-

Tubulin Polymerization Inhibition: Some thiazole derivatives interfere with the dynamics of microtubules, essential components of the cytoskeleton involved in cell division. By inhibiting tubulin polymerization, these agents arrest the cell cycle in the G2/M phase and induce apoptosis.[15]

-

Apoptosis Induction: Thiazole-containing molecules can trigger programmed cell death (apoptosis) in cancer cells. This can be achieved by inhibiting anti-apoptotic proteins or targeting pathways that lead to caspase activation.[11][16]

-

Inhibition of Metastasis: Fascin, an actin-bundling protein, is associated with increased cell migration and metastasis. Thiazole derivatives have been developed as potent inhibitors of fascin, thereby blocking cancer cell invasion and the formation of new blood vessels (angiogenesis).[17]

Key Signaling Pathway: PI3K/mTOR Inhibition

The PI3K/mTOR pathway is a critical regulator of cell growth and survival. Its dysregulation is a common feature in many cancers, making it a prime therapeutic target. Thiazole derivatives have been effectively designed to dually inhibit both PI3K and mTOR kinases.

Caption: Workflow for determining the in vitro anticancer activity of thiazole compounds.

In Vitro Antimicrobial Susceptibility Testing

Principle: The goal of antimicrobial susceptibility testing is to determine the lowest concentration of a drug that inhibits the growth of a microorganism, known as the Minimum Inhibitory Concentration (MIC). [18]The broth microdilution method is a quantitative technique that provides a precise MIC value and is considered a reference method. [19]The disk diffusion test is a qualitative or semi-quantitative method that is simpler to perform and is widely used for routine testing. [20] Experimental Protocol: Broth Microdilution Method (for MIC Determination)

-

Compound Preparation: Prepare a stock solution of the thiazole compound. Perform a two-fold serial dilution of the compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth). [18]2. Inoculum Preparation: Prepare a standardized bacterial or fungal inoculum suspension adjusted to a 0.5 McFarland turbidity standard. [20]Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

-

Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the compound dilutions. Include a positive control (microorganism with no drug) and a negative control (broth only).

-

Incubation: Incubate the plate under appropriate conditions (e.g., 35-37°C for 18-24 hours for most bacteria).

-

MIC Determination: After incubation, visually inspect the wells for turbidity (growth). The MIC is the lowest concentration of the compound at which no visible growth is observed. [21]A microplate reader can also be used for a more quantitative assessment. [18] Workflow for MIC Determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema